molecular formula C18H32CaN4O9 B042139 Calcobutrol CAS No. 151878-23-8

Calcobutrol

Cat. No. B042139
CAS RN: 151878-23-8
M. Wt: 488.5 g/mol
InChI Key: GCLKDXFGQNCFQW-UHFFFAOYSA-L
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Description

Calcobutrol is a new macrocyclic polyhydroxylated gadolinium chelate derivative . It can be used as a contrast agent for Magnetic Resonance Imaging (MRI) and is a component of Gadavist . It is a white or off-white powder .


Synthesis Analysis

A method to produce Calcobutrol involves obtaining butrol by reacting a decomplexing agent and gadobutrol, and then obtaining Calcobutrol by making calcium ions react with the butrol . This method is capable of obtaining Calcobutrol at high purity .


Molecular Structure Analysis

The molecular formula of Calcobutrol is C18H32CaN4O9 . Its average mass is 488.546 Da and its monoisotopic mass is 488.179535 Da .


Chemical Reactions Analysis

The production of Calcobutrol includes a step of obtaining butrol by reacting a decomplexing agent and gadobutrol, and a step of obtaining Calcobutrol by making calcium ions react with the butrol .


Physical And Chemical Properties Analysis

Calcobutrol is a solid, white to off-white powder . The boiling point is 738.5°C at 760 mmHg .

Scientific Research Applications

Medical Imaging Enhancement

Calcobutrol is primarily used as an additive in the galenic formulations of Gadobutrol, a gadolinium-containing contrast agent for nuclear spin tomography, commonly known as MRI . It enhances the contrast of images, providing clearer and more detailed visual information, which is crucial for accurate diagnosis.

Prevention of Free Gadolinium Release

The compound plays a significant role in preventing the release of free gadolinium ions from contrast agent formulations. This is important because free gadolinium ions can be toxic, and their release could lead to serious health issues .

Stabilization of Contrast Agents

By forming a calcium complex, Calcobutrol stabilizes gadolinium-containing contrast agents. This stabilization is crucial for the long-term storage and efficacy of these agents, ensuring that they remain effective even after years of storage .

Development of Diagnostic Formulations

The compound is used in the development of diagnostic formulations, particularly in enhancing the safety and efficacy of MRI contrast agents. Its role in such formulations is to ensure that the agents provide the necessary imaging enhancement without compromising patient safety .

Chemical Process Optimization

The production process of Calcobutrol involves optimization techniques to achieve the desired purity and yield. This process is significant for the chemical industry as it can be applied to other compounds, improving efficiency and reducing waste .

Toxicity Mitigation in Imaging Agents

Calcobutrol mitigates the toxicity of gadolinium ions in imaging agents. This application is crucial for patient safety, as it reduces the risk of nephrogenic systemic fibrosis, a rare but serious condition associated with gadolinium-based agents .

Safety and Hazards

In case of exposure, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth to mouth resuscitation if the victim ingested or inhaled the chemical .

properties

IUPAC Name

calcium;2-[4-(carboxylatomethyl)-10-(carboxymethyl)-7-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetrazacyclododec-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34N4O9.Ca/c23-12-14(15(25)13-24)22-7-5-20(10-17(28)29)3-1-19(9-16(26)27)2-4-21(6-8-22)11-18(30)31;/h14-15,23-25H,1-13H2,(H,26,27)(H,28,29)(H,30,31);/q;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCLKDXFGQNCFQW-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(CCN(CCN1CC(=O)O)C(CO)C(CO)O)CC(=O)[O-])CC(=O)[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32CaN4O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00934356
Record name Calcium 2,2'-[7-(carboxymethyl)-10-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetraazacyclododecane-1,4-diyl]diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00934356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Calcobutrol

CAS RN

151878-23-8
Record name Calcium 2,2'-[7-(carboxymethyl)-10-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetraazacyclododecane-1,4-diyl]diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00934356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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